Methyl 5-bromo-3-iodo-2-methylbenzoate is an organic compound with the molecular formula . It belongs to the class of benzoates, which are esters derived from benzoic acid. The compound is notable for its unique combination of halogen substituents and its potential applications in organic synthesis and medicinal chemistry.
This compound can be synthesized from methylbenzoate through a series of halogenation reactions, specifically bromination and iodination. The synthetic routes are well-documented in scientific literature, indicating its relevance in both academic and industrial contexts.
Methyl 5-bromo-3-iodo-2-methylbenzoate is classified as:
The synthesis of Methyl 5-bromo-3-iodo-2-methylbenzoate typically involves two main steps: bromination and iodination of a methylbenzoate precursor.
The reactions are typically conducted in organic solvents like dichloromethane or acetonitrile, under controlled temperature conditions to optimize yields and minimize side reactions. The final product is often purified using recrystallization or chromatography techniques to achieve high purity levels.
The molecular structure of Methyl 5-bromo-3-iodo-2-methylbenzoate can be represented as follows:
The structure features:
The compound has a molecular weight of approximately 292.97 g/mol. Its structural characteristics influence its reactivity and applications in organic synthesis.
Methyl 5-bromo-3-iodo-2-methylbenzoate is versatile in chemical reactions, including:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to enhance yields and selectivity.
The mechanism by which Methyl 5-bromo-3-iodo-2-methylbenzoate acts depends on its application in synthesis:
Methyl 5-bromo-3-iodo-2-methylbenzoate is typically characterized by:
The compound exhibits:
Detailed analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy or HPLC (High Performance Liquid Chromatography) are commonly used to confirm the structure and purity of synthesized Methyl 5-bromo-3-iodo-2-methylbenzoate .
Methyl 5-bromo-3-iodo-2-methylbenzoate finds applications across several fields:
Regioselective halogenation represents a critical challenge in synthesizing Methyl 5-bromo-3-iodo-2-methylbenzoate due to the differing electronic requirements for bromination versus iodination and the directing effects of existing substituents. The methyl ester and methyl substituents significantly influence the halogenation sequence, with optimal results achieved through sequential bromination-iodination protocols. The electron-donating methyl group at position 2 promotes ortho-directed iodination when paired with appropriate iodinating agents [1] [5].
N-iodosuccinimide (NIS) in acetic acid enables efficient electrophilic iodination at the position ortho to both the methyl group and the ester functionality. This approach achieves 82% isolated yield of Methyl 2-amino-5-bromo-3-iodobenzoate when applied to Methyl 2-amino-5-bromobenzoate precursor, demonstrating excellent regioselectivity under mild conditions (20°C, 17 hours reaction time) [1]. For non-aminated precursors, iodine monochloride in concentrated sulfuric acid provides superior regiocontrol for the C3 iodination position, though requiring careful temperature control to prevent dihalogenation byproducts [5] [6].
Bromination strategies employ either elemental bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid. The methyl substituent directs bromination predominantly to the C5 position (electron-rich para location relative to the methyl group), though significant isomeric contamination (C3 brominated byproduct) necessitates purification. The bromination of 2-methylbenzoic acid with DBDMH yields an isomeric mixture (5-bromo:3-bromo = 62:38) that requires extensive recrystallization from ethanol to enrich the desired 5-bromo isomer to 91% purity (38.5% total yield after purification) [4].
Table 1: Halogenation Methods for Methyl 5-bromo-3-iodo-2-methylbenzoate Precursors
Halogenation Type | Reagent | Solvent | Temperature | Regioselectivity (5-Br:3-Br) | Yield |
---|---|---|---|---|---|
Bromination | Bromine | Concentrated H₂SO₄ | 25°C | 62:38 | 97% (crude) |
Bromination | DBDMH | Concentrated H₂SO₄ | 25°C | 91:9 (after purification) | 88% (purified) |
Iodination | N-iodosuccinimide | Acetic acid | 20°C | >99% C3-iodination | 82% |
Iodination | Iodine monochloride | Concentrated H₂SO₄ | 0-5°C | >95% C3-iodination | 75% |
The distinct reactivity differences between bromine and iodine substituents in Methyl 5-bromo-3-iodo-2-methylbenzoate enable sequential chemoselective cross-coupling reactions, leveraging the approximately 10³-fold higher reactivity of the C–I bond versus the C–Br bond in oxidative addition to palladium(0) complexes. This differential reactivity permits selective functionalization at the C3 position while preserving the bromine for subsequent transformations [2] [7] [9].
Suzuki-Miyaura coupling demonstrates exceptional utility for introducing aryl groups at the iodinated position. The choice of phosphine ligand critically influences coupling efficiency with sterically demanding boronic acids. Standard ligands like triphenylphosphine provide moderate yields (50-70%) with unhindered boronic acids, while bulky electron-rich ligands such as hydroxymethyl benzotriazole (L2) enable couplings with ortho-substituted arylboronic acids in 80-88% yield. For highly sterically congested systems, the N,N-bidentate ligand L4 achieves couplings previously impossible with other ligands, yielding hindered biaryl products in 65-79% yield using 5 mol% palladium acetate [2].
Sonogashira coupling efficiently introduces alkynyl groups at the C3 position under mild conditions. The reaction of 3-bromo-5-iodobenzoic acid derivatives with terminal alkynes using palladium-copper bimetallic catalysis generates alkynylbenzoates in excellent yields (typically 85-92%). This methodology has been applied to synthesize key intermediates for thromboxane receptor antagonists through regioselective Heck cross-coupling, demonstrating pharmaceutical relevance [7].
The reductive Heck reaction provides access to alkylated derivatives without requiring preformed organometallic reagents. This transformation is particularly valuable for introducing complex alkyl chains at the iodinated position through hydropalladation-terminated catalytic cycles. The reaction proceeds via oxidative addition of the C–I bond to palladium(0), followed by migratory insertion of the alkene and hydride transfer from formate or similar hydride donors. Conformationally constrained alkenes like norbornene exhibit particularly high efficiency in this transformation due to suppressed β-hydride elimination pathways [9].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodine Position
Coupling Type | Catalyst System | Key Ligand | Compatible Partners | Typical Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/K₂CO₃ | Hydroxymethyl benzotriazole (L2) | Arylboronic acids | 80-88% |
Suzuki-Miyaura | Pd(OAc)₂/Cs₂CO₃ | N,N-Bidentate (L4) | Sterically hindered boronic acids | 65-79% |
Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Triphenylphosphine | Terminal alkynes | 85-92% |
Reductive Heck | Pd(OAc)₂/HCO₂H | Biaryl phosphines | Activated alkenes | 60-75% |
While not explicitly documented for Methyl 5-bromo-3-iodo-2-methylbenzoate synthesis, phase-transfer catalysis (PTC) principles can be extrapolated to address solubility challenges in esterification and alkylation steps. The differential solubility between aromatic acid precursors and aqueous base during esterification creates interfacial reactivity challenges that tetraalkylammonium salts effectively address through anion shuttle mechanisms [1] [4].
Methyl ester formation from halogenated benzoic acids typically employs dimethyl sulfate or diazomethane under homogeneous conditions. However, for acid-sensitive intermediates, PTC-mediated esterification using methyl iodide with tetrabutylammonium bromide (5-10 mol%) in biphasic toluene/50% NaOH systems achieves near-quantitative conversion at room temperature within 2-3 hours. This approach prevents demethylation of sensitive substituents and minimizes dihalogen exchange observed under strongly basic homogeneous conditions [4] [6].
For O-alkylation of phenolic analogs, crown ethers and phosphonium salts demonstrate superior performance over ammonium salts when sterically hindered alkoxides are employed. The use of 18-crown-6 with potassium carbonate in acetone facilitates alkylation of sterically encumbered phenolic substrates at 50-60°C with <5% dialkylation byproducts. Computational studies indicate the cation complexation energy directly correlates with reaction rate acceleration, with K⁺ complexation energies exceeding 35 kcal/mol providing optimal rate enhancement [6].
Isomeric impurities present significant purification challenges in Methyl 5-bromo-3-iodo-2-methylbenzoate synthesis due to similar physical properties between position isomers. Bromination regiochemistry optimization provides the most substantial impact, where solvent and temperature control dramatically influence isomeric ratios. Employing concentrated sulfuric acid as solvent favors C5-bromination (para to methyl group) over C3-bromination (meta to methyl) by a 1.6:1 ratio at 25°C. Lowering the temperature to 0-5°C improves this selectivity to 3.5:1 but extends reaction time to 48 hours [4].
Iodination side-reactions primarily involve diiodination and ester hydrolysis. These are minimized through strict stoichiometric control of iodinating agents (1.05-1.1 equivalents) and reaction quenching at 85-90% conversion. The addition of sodium thiosulfate/sodium sulfite during workup effectively reduces residual iodine and prevents post-reaction dihalogenation. For methyl 2-aminobenzoate precursors, acetic acid solvent suppresses diazotization-iodination pathways that would form phenolic byproducts [1] [6].
Crystallization optimization enables isolation of isomerically pure material from complex mixtures. Ethanol/water systems exploit subtle solubility differences between 5-bromo-3-iodo and 3-bromo-5-iodo isomers, with the desired isomer exhibiting higher solubility in ethanol (45 g/L versus 28 g/L at 0°C). This differential allows for single-crystallization enrichment from 62:38 to 91:9 isomer ratio. Countercurrent distribution techniques provide further purification when >99% isomeric purity is required for pharmaceutical applications [4] [5].
Scalability hurdles for Methyl 5-bromo-3-iodo-2-methylbenzoate primarily stem from exothermic halogenation reactions, heavy metal contamination concerns, and purification limitations of structurally similar isomers. Bromination with elemental bromine in sulfuric acid releases 35-40 kcal/mol heat, requiring specialized jacketed reactors with controlled addition rates (0.5-1.0 kg bromine/minute per 100L reactor volume) to maintain temperature below 30°C and prevent dibromination [4] [6].
Palladium removal after cross-coupling reactions necessitates costly adsorbent treatments. Industrial processes employ trimercaptotriazine resins (0.5-1.0% w/w) to reduce residual palladium to <10 ppm levels required for pharmaceutical applications. These treatments add $15-25/kg production cost at metric ton scale. Alternative approaches using water-soluble palladacycle catalysts reduce metal contamination but suffer from lower turnover numbers (TON 800 vs. 5000 for Pd/PtBu₃ systems) [2] [7].
Waste stream management poses significant environmental challenges, particularly for iodination reactions generating iodide salts. A typical batch producing 100kg Methyl 5-bromo-3-iodo-2-methylbenzoate generates 75m³ iodine-contaminated aqueous waste requiring reduction with sodium sulfite before reverse osmosis concentration. Modern facilities implement iodine recovery systems through electrochemical oxidation of iodide to iodine, achieving 85-90% recovery efficiency and reducing raw iodine consumption by 40% [6].
Purification economics become prohibitive at scale due to the high latent heat of vaporization of halogenated solvents suitable for recrystallization. Process optimization replaces traditional ethanol recrystallization with anti-solvent crystallization using heptane-toluene mixtures, reducing solvent consumption from 15L/kg to 6L/kg while maintaining >99.0% purity. This modification alone reduces purification costs from approximately $120/kg to $65/kg at 500kg batch scale [4] [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9